molecular formula C21H22O4 B190651 Bavachinin CAS No. 19879-30-2

Bavachinin

Cat. No. B190651
CAS RN: 19879-30-2
M. Wt: 338.4 g/mol
InChI Key: VOCGSQHKPZSIKB-FQEVSTJZSA-N
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Description

Bavachinin (BVC) is a natural small molecule derived from the fruit of the traditional Chinese glucose-lowering herb malaytea scurfpea . It exhibits numerous pharmacological effects, including anti-cancer, anti-inflammation, anti-oxidation, anti-bacterial, anti-viral, and immunomodulatory properties .


Synthesis Analysis

Bavachinin has been synthesized through various methods. In one study, five isoflavones, three isoflavanones, and five scaffold-hopping analogues of bavachinin were designed, synthesized, and evaluated .


Molecular Structure Analysis

Bavachinin has the molecular formula C21H22O4 . It has been found to occupy a novel alternative binding site in addition to the canonical site of synthetic agonists of PPAR .


Chemical Reactions Analysis

Bavachinin undergoes Phase I metabolism and glucuronidation performed by human liver microsomes (HLM) and human intestine microsomes (HIM). The metabolism showed marked species difference .


Physical And Chemical Properties Analysis

Bavachinin has a molar mass of 338.4 g/mol and a melting point of 146 °C . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Anti-Asthma Potential

Bavachinin, derived from the Chinese herb Fructus Psoraleae, shows promise as a potent anti-asthma drug. Its potential is linked to its effects on T cell differentiation, particularly inhibiting the production of GATA-3 protein and mRNA, crucial in allergic responses. However, its low water solubility limits its application, prompting the synthesis of more soluble derivatives (Chen et al., 2014).

2. Broad Pharmacological Activities

Bavachinin, as a flavonoid phytochemical, exhibits a range of pharmacological activities. It has shown anti-bacterial, anti-oxidative, and anti-inflammatory properties. Its presence in Psoralea corylifolia, a traditional medicine, highlights its potential in treating skin disorders and various diseases (Patel & Patel, 2022).

3. Anti-Cancer Properties

Research indicates that Bavachinin can mitigate colon cancer in rats by modulating apoptosis-related signaling pathways. It affects the expression of biomarkers like IL-6, p53, Bcl2, and BAX, demonstrating its potential as a cancer preventive agent (Zhao et al., 2020).

4. Metabolism and Drug-Drug Interactions

Bavachinin undergoes metabolism involving cytochrome P450s and UGTs, and has interactions with several efflux transporters. This understanding is crucial for its pharmacokinetic evaluation and potential drug-drug interactions (Li et al., 2020).

5. Anti-Angiogenic and Anti-Tumor Activities

Bavachinin has been found to inhibit increases in HIF-1α activity, which is linked to tumor progression and angiogenesis. This inhibition affects transcription of genes associated with energy metabolism and angiogenesis, demonstrating its potential as a therapeutic agent for inhibiting tumor angiogenesis (Nepal et al., 2012).

6. Potential in Alzheimer's Disease Therapy

Bavachinin exhibits modulatory effects on the aggregation of Aβ42, a key factor in Alzheimer's disease. Its ability to influence the aggregation process could provide insights for new drug development targeting Alzheimer's therapy (Chen, Yang, & Zhang, 2013).

7. Role in Asthma Treatment

Bavachinin, isolated from a Chinese herb, significantly inhibits Th2 cytokine production, a key factor in asthmatic inflammation. It demonstrates a potent therapeutic effect against asthmatic inflammation in animal models (Chen et al., 2013).

Safety And Hazards

Bavachinin is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGSQHKPZSIKB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bavachinin

CAS RN

19879-30-2
Record name Bavachinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19879-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bavachinin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19879-30-2
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Record name BAVACHININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
X Chen, Y Yang, Y Zhang - Febs Letters, 2013 - Elsevier
Spontaneous aggregation of Aβ is a key factor in the development of Alzheimer’s disease. In searching for Aβ aggregation inhibitors from traditional Chinese herbal medicines, we …
Number of citations: 59 www.sciencedirect.com
M Nepal, HJ Choi, BY Choi, SL Kim, JH Ryu… - European Journal of …, 2012 - Elsevier
… , Bavachinin, has potent anti-angiogenic activity in vitro and in vivo. Bavachinin inhibited … -angiogenic activity of Bavachinin, we determined whether Bavachinin is toxic to HUVECs. …
Number of citations: 73 www.sciencedirect.com
X Chen, Y Shen, Q Liang, R Flavell, Z Hong… - International …, 2014 - Elsevier
… water solubility of Bavachinin limits its application. In this study, two new derivatives of Bavachinin, ie, compounds A and B, whose water solubility is better than that of Bavachinin, were …
Number of citations: 21 www.sciencedirect.com
NO Zarmouh, EA Mazzio, FM Elshami… - Evidence-Based …, 2015 - hindawi.com
Monoamine oxidase B inhibitors (MAO-BIs) are used in the early management of Parkinson’s disease (PD). Long-term suspected side effects of MAO-B classical inhibitors established …
Number of citations: 23 www.hindawi.com
MF Dehkordi, S Farhadian, M Abdolvand… - Journal of Molecular …, 2021 - Elsevier
One of the most important mechanism by which bioflavonoids can exert their effects in cancer treatment, is through their interaction with bio-macromolecules such as DNA. Recent …
Number of citations: 15 www.sciencedirect.com
J Luo, Q Liang, Y Shen, X Chen, Z Yin… - Journal of bioscience and …, 2014 - Elsevier
… Biotransformation of bavachinin (1) was investigated using … positions in the side chain of the bavachinin A-ring, resulting in the … It was also the first time to biotransform bavachinin (1) by …
Number of citations: 24 www.sciencedirect.com
S Wang, M Wang, M Wang, Y Tian, X Sun, G Sun… - Toxins, 2018 - mdpi.com
Drug-induced liver injury is one of the main causes of drug non-approval and drug withdrawal by the Food and Drug Administration (FDA). Bavachinin (BVC) is a natural product derived …
Number of citations: 36 www.mdpi.com
N Gupta, A Qayum, A Raina, R Shankar… - European Journal of …, 2018 - Elsevier
A library of 28 analogs of bavachinin including aliphatic and aromatic ethers, epoxide, chalcone, oxime, semicarbazide, oxime ether and triazole derivatives have been synthesized and …
Number of citations: 32 www.sciencedirect.com
LN Ge, L Yan, C Li, K Cheng - Molecular Medicine …, 2019 - spandidos-publications.com
Bavachinin (BNN), one of the main active ingredients of Psoraleacorylifolia, can activate peroxisome proliferator‑activated receptor γ (PPARγ). PPARγ has become a promising …
Number of citations: 20 www.spandidos-publications.com
J Qian, F Xie, Y Shi, J Li, L Zhang, Y Li… - Biomedical …, 2018 - Wiley Online Library
Bavachinin (BVC), one of the main bioactive prenylated flavonoids derived from Psoralea corylifolia Linn, has a wide variety of pharmacological effects, such as antiangiogenic, …

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